molecular formula C9H8BrF3O3 B14765754 4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene

4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene

Cat. No.: B14765754
M. Wt: 301.06 g/mol
InChI Key: QAEWHSOKLUKIFT-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, methoxymethoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a suitable aromatic precursor, followed by the introduction of methoxymethoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen or methoxy groups, resulting in simpler aromatic compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and trifluoromethyl iodide (CF3I) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, methoxymethoxy, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethoxy)phenol: Similar in structure but lacks the methoxymethoxy group.

    2-Bromo-4-methoxyphenol: Contains a methoxy group instead of methoxymethoxy and trifluoromethoxy groups.

    Methyl 3-bromo-4-fluorobenzoate: Similar aromatic structure with different substituents.

Uniqueness

4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, methoxymethoxy, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H8BrF3O3

Molecular Weight

301.06 g/mol

IUPAC Name

4-bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-8-4-6(10)2-3-7(8)16-9(11,12)13/h2-4H,5H2,1H3

InChI Key

QAEWHSOKLUKIFT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)OC(F)(F)F

Origin of Product

United States

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